molecular formula C14H17NO4 B430425 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid

Cat. No.: B430425
M. Wt: 263.29g/mol
InChI Key: YAHWKRARLTZRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-en-4-yl)pentanoic acid is a complex organic compound with a unique structure that includes a bicyclic system fused with a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic system and the attachment of the pentanoic acid group. Common synthetic routes may include:

    Cyclization reactions: These reactions help form the bicyclic structure.

    Acylation reactions: These reactions introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid is unique due to its specific bicyclic structure and the presence of the pentanoic acid moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29g/mol

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)pentanoic acid

InChI

InChI=1S/C14H17NO4/c1-2-3-9(14(18)19)15-12(16)10-7-4-5-8(6-7)11(10)13(15)17/h4-5,7-11H,2-3,6H2,1H3,(H,18,19)

InChI Key

YAHWKRARLTZRHT-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3

Origin of Product

United States

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